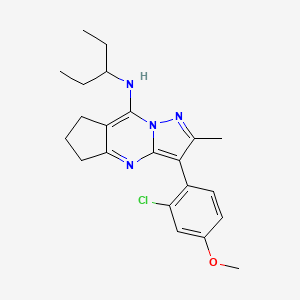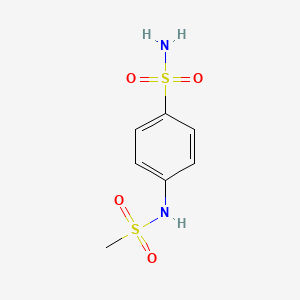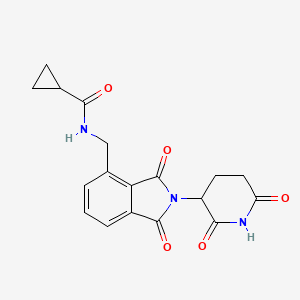
N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC-11006 is a small molecule and thalidomide analog with potential immunomodulating and antineoplastic activity. It is an orally available compound that modulates the expression of proinflammatory and regulatory cytokines . This compound is part of a class of immunomodulatory drugs derived from thalidomide, which have been developed for the treatment of various cancers and inflammatory diseases .
Preparation Methods
The synthesis of CC-11006 involves several steps. The general synthetic route includes the following steps :
Formation of the core structure: The synthesis begins with the reaction of maleic anhydride and trifluoroacetic acid at 50°C.
Addition of the amino group: The core structure is then reacted with 3-amino-2,3-dioxopiperidine in the presence of imidazole and acetic acid at 77°C.
Hydrogenation: The intermediate product is hydrogenated using palladium on carbon (Pd/C).
Cyclopropanation: Finally, the product is reacted with cyclopropanecarbonyl chloride and diisopropylethylamine to yield CC-11006.
Chemical Reactions Analysis
CC-11006 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CC-11006 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on biological activity.
Biology: It is used to investigate the mechanisms of action of immunomodulatory drugs.
Medicine: It is being developed for the treatment of blood cancers, such as multiple myeloma, myelodysplastic syndrome, lymphoma, and chronic lymphocytic leukemia, as well as solid tumors and inflammatory diseases
Mechanism of Action
CC-11006 exerts its effects by modulating the expression of proinflammatory and regulatory cytokines. It appears to have a similar mechanism to thalidomide, which involves binding to the protein cereblon. This binding leads to the degradation of specific target proteins, resulting in the modulation of immune responses and inhibition of tumor growth .
Comparison with Similar Compounds
CC-11006 is similar to other thalidomide analogs, such as pomalidomide, CC-122, and CC-220 . These compounds share a common mechanism of action but differ in their specific chemical structures and biological activities. For example:
Pomalidomide: Used for the treatment of multiple myeloma and has a different side effect profile compared to CC-11006.
CC-122: Currently in clinical trials for hematological cancers and solid tumors, with distinct pharmacokinetic properties.
CC-220: Developed for the treatment of inflammatory diseases and has unique immunomodulatory effects.
CC-11006 is unique in its specific structural modifications, which may result in different biological activities and therapeutic potentials compared to other thalidomide analogs .
Properties
CAS No. |
444287-44-9 |
|---|---|
Molecular Formula |
C18H17N3O5 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H17N3O5/c22-13-7-6-12(16(24)20-13)21-17(25)11-3-1-2-10(14(11)18(21)26)8-19-15(23)9-4-5-9/h1-3,9,12H,4-8H2,(H,19,23)(H,20,22,24) |
InChI Key |
ZBXHNCURDISBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=C3C(=CC=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



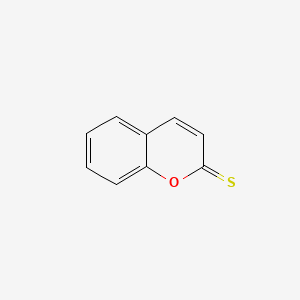



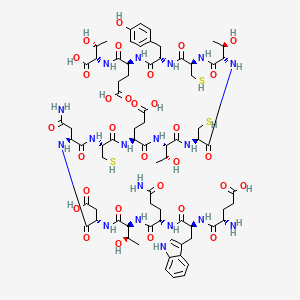
![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)





